3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)propanamide 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14957531
InChI: InChI=1S/C23H24N4O4/c1-15-12-23(29)31-19-14-18(30-2)16(13-17(15)19)8-9-22(28)24-10-5-7-21-26-25-20-6-3-4-11-27(20)21/h3-4,6,11-14H,5,7-10H2,1-2H3,(H,24,28)
SMILES:
Molecular Formula: C23H24N4O4
Molecular Weight: 420.5 g/mol

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)propanamide

CAS No.:

Cat. No.: VC14957531

Molecular Formula: C23H24N4O4

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)propanamide -

Specification

Molecular Formula C23H24N4O4
Molecular Weight 420.5 g/mol
IUPAC Name 3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide
Standard InChI InChI=1S/C23H24N4O4/c1-15-12-23(29)31-19-14-18(30-2)16(13-17(15)19)8-9-22(28)24-10-5-7-21-26-25-20-6-3-4-11-27(20)21/h3-4,6,11-14H,5,7-10H2,1-2H3,(H,24,28)
Standard InChI Key URMGEOURAUCTHP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCCC3=NN=C4N3C=CC=C4

Introduction

The compound 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3- triazolo[4,3-a]pyridin-3-ylpropyl)propanamide belongs to a class of heterocyclic organic molecules that combine coumarin derivatives with triazole-pyridine frameworks. These compounds are of significant interest due to their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Key Chemical Data:

PropertyValue
Molecular FormulaC21_{21}H22_{22}N4_{4}O3_{3}
Molecular Weight378.43 g/mol
Functional GroupsMethoxy, Amide, Triazole

Synthesis

The synthesis of this compound typically involves:

  • Formation of Coumarin Derivative: Starting with a substituted salicylaldehyde or coumarin precursor.

  • Triazole-Pyridine Attachment: Using appropriate alkylation or condensation reactions to link the triazole-pyridine moiety via a propyl chain.

  • Final Amidation: Coupling the functionalized coumarin derivative with the triazole-pyridine intermediate under amide bond-forming conditions.

Analytical Characterization

The structural integrity and purity of the compound are confirmed using various spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C-NMR provide detailed information on proton and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups such as amides and ethers.

Biological Relevance

Coumarin-triazole hybrids have shown promise in medicinal chemistry due to their ability to interact with biological targets. Potential applications include:

  • Anti-inflammatory Activity: Triazole derivatives are known inhibitors of enzymes like cyclooxygenase (COX).

  • Antimicrobial Properties: The heterocyclic structure disrupts bacterial or fungal cell processes.

  • Anticancer Potential: Coumarins are recognized for their role in modulating cell proliferation pathways.

Comparative Analysis

To better understand its significance, we compare this compound with similar derivatives:

Compound NameKey FeaturesPotential Applications
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-(4-pyridyl)ethyl]propanamide Pyridyl instead of triazole-pyridineAnti-inflammatory
5-Methyl-3-(3-methylphenyl)-7-phenyl-triazolopyrimidine Triazolopyrimidine coreAntimicrobial

Future Research Directions

Further studies on this compound should focus on:

  • In Silico Docking Studies: To predict binding affinity to biological targets like enzymes or receptors.

  • Biological Assays: Evaluating its efficacy in vitro and in vivo for specific diseases.

  • Structure Optimization: Modifying substituents to enhance activity or reduce toxicity.

This compound represents an exciting avenue for drug discovery due to its multifunctional framework and potential therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator